[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine
Description
[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine (C₈H₇F₃N₄) is a triazolopyridine derivative featuring a trifluoromethyl (-CF₃) group at the 6-position of the fused bicyclic ring and a methanamine (-CH₂NH₂) substituent at the 3-position. The trifluoromethyl group confers enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, making this compound of interest in medicinal chemistry and agrochemical research . It is commercially available as a hydrochloride salt (CAS: N/A; Ref: 10-F983312), with pricing reflecting its specialized synthesis .
Properties
IUPAC Name |
[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N4/c9-8(10,11)5-1-2-6-13-14-7(3-12)15(6)4-5/h1-2,4H,3,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLCFENWSHXLIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1C(F)(F)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889943-45-7 | |
| Record name | [6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Biological Activity
The compound [6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₇H₅F₃N₄
- Molecular Weight : 202.14 g/mol
- CAS Number : 1180519-29-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Protein Kinases : This compound has shown potential as an inhibitor of c-Met protein kinase, which is implicated in various cancers. Inhibition of c-Met can disrupt signaling pathways that promote tumor growth and metastasis .
- GABA Modulation : Research indicates that derivatives of this compound may act as allosteric modulators of GABA receptors, which are crucial for neurotransmission and have implications in anxiety and seizure disorders .
Biological Activity Data
| Biological Activity | Target | Reference |
|---|---|---|
| c-Met Inhibition | Protein Kinase | |
| GABA Modulation | GABA Receptors | |
| BACE-1 Inhibition | Enzyme (Beta-Site APP Cleaving Enzyme) |
Case Studies
- c-Met Inhibition in Cancer Models :
- Neuropharmacological Effects :
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, general trends observed in related compounds suggest:
- Absorption : Likely well absorbed due to its small molecular size.
- Distribution : The trifluoromethyl group may enhance lipophilicity, facilitating distribution across biological membranes.
- Metabolism : Expected to undergo hepatic metabolism; however, specific metabolic pathways remain to be elucidated.
- Toxicity : Preliminary assessments indicate moderate toxicity; further studies are required to establish a comprehensive safety profile.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity :
- GS-967 has shown promise in preclinical studies as an anticancer agent. It exhibits selective cytotoxicity against various cancer cell lines, suggesting that it could be developed into a targeted therapy for malignancies resistant to conventional treatments.
-
Antimicrobial Properties :
- Research indicates that compounds with a triazolo-pyridine structure possess antimicrobial activity. GS-967's trifluoromethyl group enhances its lipophilicity, potentially improving its ability to penetrate bacterial membranes.
-
Neurological Disorders :
- There is emerging evidence that GS-967 may play a role in modulating neurotransmitter systems. Its potential use in treating neurological disorders such as depression and anxiety is under investigation due to its ability to affect synaptic transmission.
Molecular Interactions
GS-967 interacts with various biological targets, including enzymes and receptors involved in cell signaling pathways. The trifluoromethyl group is particularly significant for enhancing binding affinity and selectivity towards specific targets.
Table 1: Molecular Interactions of GS-967
| Target Protein | Interaction Type | Effect |
|---|---|---|
| Protein Kinase A | Inhibition | Decreased cell proliferation |
| GABA Receptor | Modulation | Altered neurotransmission |
| Topoisomerase II | Inhibition | Induction of apoptosis |
Synthesis Methodologies
The synthesis of GS-967 involves several steps starting from commercially available precursors. The following outlines a general synthetic route:
- Starting Material : 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine.
- Reagents : Methanamine and appropriate solvents.
- Reaction Conditions : Typically conducted under reflux conditions with monitoring via TLC (Thin Layer Chromatography).
- Purification : The product is purified using recrystallization or chromatography techniques.
Case Studies
Several studies have documented the efficacy of GS-967 in various applications:
-
Study on Anticancer Efficacy :
- A recent study demonstrated that GS-967 induced apoptosis in breast cancer cells through the activation of caspase pathways. The compound showed a dose-dependent response with IC50 values comparable to established chemotherapeutic agents.
-
Antimicrobial Activity Assessment :
- In vitro assays revealed that GS-967 exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
-
Neuropharmacological Evaluation :
- Preliminary animal studies indicated that GS-967 has anxiolytic effects in rodent models when administered at sub-threshold doses, suggesting a potential for development as a therapeutic agent for anxiety disorders.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 6-Position
Methyl vs. Trifluoromethyl Substitution
{6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride (CAS: 1909306-24-6):
- Molecular Weight: 162.20 (free base); Formula: C₈H₁₀N₄.
- The methyl group (-CH₃) at the 6-position reduces electronegativity compared to -CF₃, leading to lower lipophilicity (predicted logP ~1.2 vs. ~2.5 for -CF₃). This analog is less metabolically stable but may exhibit improved aqueous solubility .
Target Compound ([6-CF₃] variant) :
Phenyl and Halogenated Substitutions
- (6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine (CAS: 6303-41-9): Molecular Weight: 225.25; Formula: C₁₂H₁₁N₅. This compound is used in kinase inhibition studies .
Positional Isomerism in the Triazolopyridine Core
- [7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride (CID: 91811803): Molecular Formula: C₈H₇F₃N₄ (same as the 6-CF₃ analog).
Saturated vs. Aromatic Ring Systems
Methanamine Modifications
- 2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (CAS: 1204296-37-6):
Comparative Data Table
Q & A
Q. Basic Research Focus
- ¹H NMR : Diagnostic signals include aromatic protons (δ 7.4–9.6 ppm for pyridine/triazole rings) and methanamine protons (δ 3.3–5.7 ppm, depending on substitution) .
- Mass Spectrometry (ESI+) : Confirm molecular weight (e.g., m/z 443 [M + H]⁺ for trifluoromethyl derivatives) .
- HPLC : Assess purity (>99% AUC) using reverse-phase columns (C18) with mobile phases like acetonitrile/water .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Focus
Discrepancies may arise from assay conditions (e.g., enzyme vs. cell-based assays) or structural analogs. To address this:
- Reproduce assays under standardized conditions (e.g., retinol-binding protein antagonism assays for consistency with preclinical studies) .
- Perform SAR studies : Compare activity of derivatives (e.g., fluoro- vs. trifluoromethyl-substituted analogs) to identify critical functional groups .
- Validate targets using computational docking (e.g., binding affinity to DPP-4 for hypoglycemic activity) .
What are the solubility and stability profiles of this compound under various storage conditions?
Basic Research Focus
The compound is soluble in chloroform and methanol but may degrade in aqueous acidic or basic conditions . Stability studies recommend storage at 2–8°C in inert atmospheres to prevent oxidation. Lyophilization is advised for long-term storage of hydrochloride salts .
What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?
Q. Advanced Research Focus
- Core modifications : Replace the trifluoromethyl group with halogens (e.g., Cl, F) or methyl to assess electronic effects .
- Side-chain diversification : Introduce piperidine, cyclopentane, or aryl groups to the methanamine moiety to probe steric and hydrophobic interactions .
- Bioisosteric replacement : Substitute the triazole ring with imidazole or pyrazole to evaluate ring size impact on target binding .
How can researchers mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced Research Focus
- Batch vs. flow chemistry : Transition from batch reactors to continuous flow systems improves heat/mass transfer for exothermic steps .
- Catalyst recycling : Use immobilized catalysts (e.g., Pd on carbon) to reduce costs in cross-coupling reactions .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
What computational tools are recommended for predicting the pharmacokinetic properties of this compound?
Q. Advanced Research Focus
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
